molecular formula C11H14N2O B1279453 1-(4-Aminophenyl)piperidin-2-one CAS No. 438056-68-9

1-(4-Aminophenyl)piperidin-2-one

Cat. No. B1279453
M. Wt: 190.24 g/mol
InChI Key: XWDUBOSLSYWJTR-UHFFFAOYSA-N
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Description

Asymmetric Synthesis Analysis

The asymmetric synthesis of 2-(1-aminoalkyl) piperidines is a significant area of study due to the biological activity of these compounds. One paper describes the synthesis of a series of these compounds using (-)-2-cyano-6-phenyloxazolopiperidine as a starting material. The process involves the reduction of this starting material followed by hydrogenolysis to yield the diamine product. Further chemical manipulations lead to various substituted diamino alcohols and amines, demonstrating the versatility of the synthetic approach .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR are essential tools for characterizing the molecular structure of piperidine derivatives. One study employed these methods alongside Density Functional Theory (DFT) to determine the optimized geometrical parameters and vibrational frequencies of 1-Benzyl-4-(N-Boc-amino)piperidine. The research also explored the molecule's conformational preferences, reactivity sites, and intramolecular interactions, providing a comprehensive understanding of the compound's structural features .

Chemical Reactions Analysis

The synthesis of piperidine derivatives often involves multi-component reactions, which are efficient methods for constructing complex molecules. A novel piperidine compound was synthesized from malononitrile, 4-methoxybenzaldehyde, and piperidine, showcasing a three-component reaction that proceeds at room temperature. The resulting product, a pyridine derivative, was characterized by NMR, mass spectrometry, and X-ray crystallography, confirming its structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the study of 1,2,5-trimethyl-4-amino(amido)piperidines revealed insights into the three-dimensional structures of isomers based on NMR spectroscopy. The research highlighted how substituent orientation and conformational changes affect the compounds' properties, such as the rotation about the C-N bond, which can be influenced by steric hindrance .

Safety And Hazards

While specific safety and hazard information for 1-(4-Aminophenyl)piperidin-2-one is not available in the retrieved sources, general safety measures for handling similar compounds include working in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Future Directions

Piperidines are among the most common structures in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-(4-aminophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDUBOSLSYWJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466486
Record name 1-(4-aminophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)piperidin-2-one

CAS RN

438056-68-9
Record name 1-(4-Aminophenyl)-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438056-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-aminophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Xu, Y Xue, J Lu, C Jin - European Journal of Medicinal Chemistry, 2021 - Elsevier
A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity. The results in vitro …
Number of citations: 6 www.sciencedirect.com
F Liu, B Wang, Y Liu, W Shi, Z Hu, X Chang… - Bioorganic & Medicinal …, 2023 - Elsevier
As a mediator of pro-inflammatory cytokines, TYK2 is an attractive target to treat autoimmunity diseases. Herein, we reported the design, synthesis, and structure–activity relationships (…
Number of citations: 2 www.sciencedirect.com
W Dong, T Gong, C Liu, J Lin, Q Jia, C Chu - 2023 - researchsquare.com
Apixaban is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa. A practical and efficient process has been developed for the preparation of the key …
Number of citations: 2 www.researchsquare.com
RA Al-Horani, AY Mehta, UR Desai - European journal of medicinal …, 2012 - Elsevier
Direct inhibition of coagulation factor Xa (FXa) carries significant promise for developing effective and safe anticoagulants. Although a large number of FXa inhibitors have been studied, …
Number of citations: 29 www.sciencedirect.com
J Xing, L Yang, Y Yang, L Zhao, Q Wei, J Zhang… - European Journal of …, 2017 - Elsevier
Coagulation factor Xa (fXa) is a particularly attractive target for the development of effective and safe anticoagulants. In this study, novel 2,3-dihydroquinazolin-4(1H)-one derivatives …
Number of citations: 24 www.sciencedirect.com
NR Patel - 2020 - search.proquest.com
Design and Synthesis of Some Novel Heterocyclic Compounds for Antithrombotic Activity Design and Synthesis of Some Novel Heterocyclic Compounds for Antithrombotic Activity …
Number of citations: 0 search.proquest.com

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